molecular formula C14H13NO2 B3822229 4-(Benzyliminomethyl)benzene-1,2-diol

4-(Benzyliminomethyl)benzene-1,2-diol

Cat. No.: B3822229
M. Wt: 227.26 g/mol
InChI Key: MHYSIMHYPVATDS-UHFFFAOYSA-N
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Description

4-(Benzyliminomethyl)benzene-1,2-diol is a Schiff base derivative featuring a benzyliminomethyl substituent attached to a catechol (benzene-1,2-diol) backbone.

Properties

IUPAC Name

4-(benzyliminomethyl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-7-6-12(8-14(13)17)10-15-9-11-4-2-1-3-5-11/h1-8,10,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSIMHYPVATDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyliminomethyl)benzene-1,2-diol typically involves the following steps:

    Formation of the Benzyliminomethyl Group: This step involves the reaction of benzylamine with formaldehyde to form the benzyliminomethyl group.

    Substitution on the Benzene Ring: The benzyliminomethyl group is then introduced onto the benzene ring through electrophilic aromatic substitution. This reaction is facilitated by the presence of a catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyliminomethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzyliminomethyl group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzenes depending on the reagent used

Scientific Research Applications

4-(Benzyliminomethyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyliminomethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Substituent Key Activity IC₅₀/Ki/EC₅₀ Source
4-(Benzyliminomethyl)benzene-1,2-diol Benzyliminomethyl Hypothesized enzyme inhibition N/A
18a ((E)-4-(1-(p-Tolylimino)ethyl)-catechol) p-Tolyliminoethyl ERα antagonism ~10 nM (binding)
4-(2-Bromo-4-hydroxybenzyl)catechol Brominated hydroxybenzyl CA inhibition 0.12 μM (CA)
4-(4-Hydroxyphenethyl)catechol Hydroxyphenethyl Urease inhibition Ki = 1.48 μM
(E)-4-(2-(Pyren-2-yl)vinyl)catechol Pyrene-vinyl Fluorescent amyloid probe Lifetime = 6.8 ns

Table 2. Antimicrobial Activity of Imine Derivatives

Compound Microbial Target Activity (MIC/Zone Inhibition) Source
3-(p-Tolyliminomethyl)catechol (24) Bacillus megaterium MIC = 8 μg/mL
Cu(II)-23 complex (Ligand 23) Candida tropicalis Zone = 18 mm
4-(di(1H-indol-3-yl)methyl)catechol MRSA MIC = 16 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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